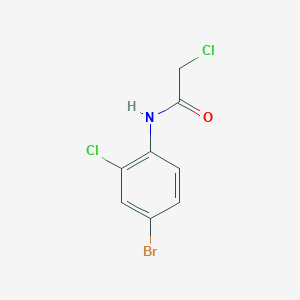

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide

Descripción general

Descripción

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide is an organic compound with the molecular formula C8H7BrClNO. It is a derivative of acetanilide, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide typically involves the bromination and chlorination of acetanilide derivatives. One common method is the bromination of 2-chlorophenol in the presence of bromine and a suitable solvent like carbon tetrachloride or methylene chloride . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloroacetyl group (-CO-CH₂-Cl) and aromatic halogen substituents participate in nucleophilic substitution reactions under varying conditions.

Reagents and Conditions

- Primary Amines : React with primary amines (e.g., aniline derivatives) to form substituted acetamides.

- Secondary Amines : Piperidine or morpholine derivatives induce substitution at the chloroacetyl group .

- Polar Solvents : Acetonitrile or dichloromethane facilitate reactions at 60–80°C .

Example Reaction

Reaction with piperidine yields N-(4-bromophenyl)-2-piperidin-1-yl-acetamide :Yield : 85–90% .

Aromatic Substitution

The bromine atom at the para position undergoes Ullmann-type coupling or Suzuki-Miyaura cross-coupling in the presence of palladium catalysts .

Hydrolysis Reactions

The amide bond and chloroacetyl group are susceptible to hydrolysis under acidic or basic conditions.

Acidic Hydrolysis

- Conditions : Concentrated HCl, reflux (110°C, 4–6 hours).

- Product : 4-Bromo-2-chloroaniline and chloroacetic acid .

Basic Hydrolysis

- Conditions : NaOH (10% aqueous), ethanol, 80°C.

- Product : Sodium salt of chloroacetic acid and free amine .

Oxidation

- Reagents : KMnO₄ or CrO₃ in acidic media oxidize the methylene group adjacent to the carbonyl.

- Product : Ketone derivatives (e.g., N-(4-bromo-2-chlorophenyl)-2-oxoacetamide) .

Reduction

- Reagents : LiAlH₄ reduces the amide to a secondary amine.

- Product : N-(4-bromo-2-chlorophenyl)-2-aminoethane .

Cyclization Reactions

Under thermal or catalytic conditions, the compound forms heterocyclic structures:

- With Thiourea : Forms thiazole derivatives via intramolecular cyclization .

- With Hydrazine : Produces pyrazole rings .

Table 1: Substitution Reactions with Amines

| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Aniline | Acetonitrile | 60 | 3 | 88 |

| Piperidine | DCM | 25 | 1 | 90 |

| 4-Nitroaniline | THF | 70 | 4 | 78 |

Table 2: Hydrolysis Conditions and Outcomes

| Condition | Reagent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| Acidic | HCl (conc.) | 110 | 4-Bromo-2-chloroaniline | 92 |

| Basic | NaOH (10%) | 80 | Chloroacetic acid sodium salt | 85 |

Key Research Findings

- Antimicrobial Derivatives : Substitution with heterocyclic amines enhances activity against Staphylococcus aureus (MIC: 4 µg/mL) .

- Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids introduces biaryl motifs, useful in drug discovery .

- Stability : The compound remains stable under inert atmospheres but degrades in UV light, forming dehalogenated byproducts .

Mechanistic Insights

- Nucleophilic Substitution : Proceeds via an SN² mechanism at the chloroacetyl group, with tertiary amines (e.g., triethylamine) accelerating the reaction .

- Aromatic Reactivity : Bromine’s electron-withdrawing effect directs electrophilic substitution to the ortho/para positions relative to the acetamide group .

Aplicaciones Científicas De Investigación

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is employed in the production of agrochemicals and other industrial chemicals

Mecanismo De Acción

The mechanism of action of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-2-chlorophenol

- 2-Chloro-4-bromoacetanilide

- N-(4-Bromo-phenyl)-2-chloro-benzamide

Uniqueness

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .

Actividad Biológica

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide is an organic compound recognized for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Molecular Formula: C15H10BrCl2N

Molecular Weight: 387.1 g/mol

Chemical Structure: The compound features a benzophenone core with bromo and chloro substituents, which contribute to its unique chemical behavior and biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity: Effective against various bacterial strains, particularly Gram-positive bacteria.

- Anticancer Properties: Shows potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects: May modulate inflammatory responses in biological systems.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. A study screening various N-substituted phenyl-2-chloroacetamides demonstrated that compounds with halogenated substituents, such as bromine and chlorine, exhibited enhanced activity against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Table 1: Antimicrobial Efficacy Against Different Bacteria

| Compound | Gram-positive Activity | Gram-negative Activity | Fungal Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| N-(4-chlorophenyl)-2-chloroacetamide | Moderate | Low | Low |

| N-(3-bromophenyl)-2-chloroacetamide | High | Low | Moderate |

The mechanism of action for this compound involves interaction with specific molecular targets within cells. The compound's structure allows it to bind effectively to enzymes and receptors, modulating their activity. This interaction can disrupt cellular processes in pathogens or cancer cells, leading to reduced viability or proliferation .

Case Studies on Anticancer Activity

Recent studies have explored the anticancer potential of derivatives of this compound. For instance, a study involving thiazole derivatives demonstrated that certain compounds exhibited significant cytotoxic effects against human breast adenocarcinoma (MCF7) cells. The anticancer activity was assessed using the Sulforhodamine B (SRB) assay, revealing promising results for further development .

Table 2: Anticancer Efficacy Against MCF7 Cells

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Thiazole derivative (d6) | 8.0 |

| Thiazole derivative (d7) | 10.0 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its substituents. The presence of halogens enhances lipophilicity, allowing better membrane penetration and increased bioactivity. Variations in the position and type of substituents can lead to different levels of antimicrobial and anticancer activity .

Propiedades

IUPAC Name |

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2NO/c9-5-1-2-7(6(11)3-5)12-8(13)4-10/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGAKXUQWOXUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391251 | |

| Record name | N-(4-bromo-2-chlorophenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195372-57-7 | |

| Record name | N-(4-bromo-2-chlorophenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.